molecular formula C15H12N4 B5626804 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B5626804
M. Wt: 248.28 g/mol
InChI Key: XGFNYRLYWZRFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile" is a complex organic compound. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, known for their diverse biological activities and pharmaceutical importance.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can involve reactions with various nitriles and aminopyrazoles, often yielding compounds of pharmaceutical interest. For example, allenic nitriles react with 3-aminopyrazole to give pyrazolo[1,5-a]pyrimidines in good yields (Fomum, Asobo, & Ifeadike, 1984). Microwave-assisted synthesis methods have also been developed for efficient and rapid production of related compounds (Divate & Dhongade-Desai, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines features hydrogen-bonded chains and frameworks. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine demonstrates a hydrogen-bonded chain structure (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines exhibit diverse chemical reactions, including condensation with various amides and reactions with active proton compounds. These reactions lead to the formation of numerous derivatives with varied chemical properties (Elmaati, 2002).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives depend on their molecular structure and substituents. These properties can be analyzed through techniques like NMR, IR, UV, mass spectrometry, and X-ray crystallography (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and potential biological activities, are influenced by their specific functional groups and molecular framework. For instance, the presence of amino groups and other substituents can significantly impact their pharmacological potential and reactivity (Squarcialupi et al., 2014).

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-10-8-14(12-6-4-3-5-7-12)19-15(17-10)13(9-16)11(2)18-19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFNYRLYWZRFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.88 g of 5-amino-3-methyl-4-pyrazolecarbonitrile and 8.61 g of 3-(1-pyrrolidinyl)crotonophenone in 50 ml of glacial acetic acid is stirred and heated at reflux for 6 hours. The reaction mixture is cooled and the procedure described in Example 2 is then followed to obtain 7.77 g of the desired product, mp 175°-177° C.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.